molecular formula C7H9BrN4S B2433634 4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-amine;hydrobromide CAS No. 2377036-03-6

4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B2433634
CAS No.: 2377036-03-6
M. Wt: 261.14
InChI Key: DLLMQWVYWFSNSM-UHFFFAOYSA-N
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Description

4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-amine;hydrobromide is a heterocyclic compound that combines the structural features of pyrazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-amine typically involves the reaction of 2-methylpyrazole with thioamide derivatives under specific conditions. One common method includes the use of α-bromoacetyl derivatives in an ethanolic solution, which is then refluxed for several hours . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor kinase (EGFR), which plays a crucial role in cell growth and proliferation . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-oxo-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles
  • 1-aryl-3,4,5-substituted pyrazoles

Uniqueness

4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-amine is unique due to its combined pyrazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a wide range of chemical modifications and enhances its potential as a versatile scaffold in drug design and development .

Properties

IUPAC Name

4-(2-methylpyrazol-3-yl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S.BrH/c1-11-6(2-3-9-11)5-4-12-7(8)10-5;/h2-4H,1H3,(H2,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLMQWVYWFSNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CSC(=N2)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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